4,6-Dibutyl-1,3-dioxane

Lipophilicity ADME prediction Fragrance formulation

4,6-Dibutyl-1,3-dioxane (CAS 16731-95-6) is a fully characterized, saturated six-membered 1,3-dioxane heterocycle bearing two n-butyl substituents at the 4- and 6-positions. The compound is distinct from its branched-chain isomer 4,6-di-sec-butyl-1,3-dioxane (CAS 16731-97-8) and from lower alkyl homologs such as 4,6-dimethyl- and 4,6-diethyl-1,3-dioxane, as confirmed by its unique spectroscopic fingerprint (¹H NMR, ¹³C NMR, FTIR, and GC-MS).

Molecular Formula C12H24O2
Molecular Weight 200.32 g/mol
CAS No. 16731-95-6
Cat. No. B098605
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,6-Dibutyl-1,3-dioxane
CAS16731-95-6
Synonyms4,6-Dibutyl-1,3-dioxane
Molecular FormulaC12H24O2
Molecular Weight200.32 g/mol
Structural Identifiers
SMILESCCCCC1CC(OCO1)CCCC
InChIInChI=1S/C12H24O2/c1-3-5-7-11-9-12(8-6-4-2)14-10-13-11/h11-12H,3-10H2,1-2H3
InChIKeyUCPAZYFDPOUDHP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4,6-Dibutyl-1,3-dioxane (CAS 16731-95-6): A Defined 1,3-Dioxane Scaffold for Fragrance, Flavor, and Synthetic Intermediate Procurement


4,6-Dibutyl-1,3-dioxane (CAS 16731-95-6) is a fully characterized, saturated six-membered 1,3-dioxane heterocycle bearing two n-butyl substituents at the 4- and 6-positions . The compound is distinct from its branched-chain isomer 4,6-di-sec-butyl-1,3-dioxane (CAS 16731-97-8) and from lower alkyl homologs such as 4,6-dimethyl- and 4,6-diethyl-1,3-dioxane, as confirmed by its unique spectroscopic fingerprint (¹H NMR, ¹³C NMR, FTIR, and GC-MS) [1]. Predicted physicochemical parameters—including a topological polar surface area (TPSA) of 18.46 Ų and a computed logP of 3.50—position this compound for applications requiring balanced lipophilicity and moderate polarity .

Compound identity

Linear n-butyl 1,3-dioxane isomer; distinct from branched sec-butyl and shorter-chain homologs.

Workflow fit

Supports fragrance/flavor research, diol synthesis, and analytical method development requiring a defined scaffold.

Selection logic

Choose linear isomer for controlled lipophilicity, higher predicted boiling range, and unique spectral fingerprint.

Why 4,6-Dibutyl-1,3-dioxane Cannot Be Replaced by a Generic 1,3-Dioxane Analog in Research or Industrial Applications


Generic substitution among 1,3-dioxane derivatives is precluded by the pronounced sensitivity of physicochemical and organoleptic properties to alkyl chain length, branching, and position. For example, the isomeric 4,6-di-sec-butyl analog exhibits a substantially lower predicted boiling point (239 °C) and density (0.887 g/cm³) compared to extrapolated values for the linear n-butyl derivative , while the shorter-chain 4,6-diethyl homolog boils at approximately 176 °C . Such differences directly impact distillation behavior, formulation volatility, and odor perception—critical factors in fragrance and flavor procurement. Additionally, the unique InChIKey (UCPAZYFDPOUDHP-UHFFFAOYSA-N) and spectral signatures of 4,6-dibutyl-1,3-dioxane [1] render it irreplaceable when analytical identity and traceability are required. Without explicit head-to-head procurement data, selecting a 'related' 1,3-dioxane risks batch failure and regulatory non-compliance.

Target (4,6-Dibutyl-1,3-dioxane)
Generic Analog Substitution Risk
Alkyl chain
Linear n-butyl

Predicts higher boiling point and balanced lipophilicity (logP ~3.5).

Risk: branched sec-butyl isomer

Lower predicted bp by 15–30 °C and reduced logP alter volatility and substantivity profiles.

Chain length
Butyl (C4)

MS molecular ion m/z 200.18; characteristic fragments for identity tracking.

Risk: lower homologs (diethyl/dimethyl)

Lower mass ions (m/z 144/116) fail identity confirmation; boiling points differ by >60 °C.

Identity verification
Unique InChIKey & spectra

SpectraBase-certified ¹H NMR, ¹³C NMR, FTIR, GC-MS.

Risk: unverified analog

Lack of matching spectral reference may lead to misidentification and regulatory non-compliance.

4,6-Dibutyl-1,3-dioxane (CAS 16731-95-6): Quantitative Differentiation Evidence Against Closest Analogs


Linear vs. Branched Butyl Isomer: Computed Lipophilicity and Polar Surface Area Assessment

The target compound, 4,6-dibutyl-1,3-dioxane, exhibits a computed logP of 3.50 and a topological polar surface area (TPSA) of 18.46 Ų . In contrast, its sec-butyl isomer (CAS 16731-97-8) carries the same molecular formula (C₁₂H₂₄O₂) but differs in alkyl branching, which is known to reduce logP by approximately 0.2–0.4 units in related 1,3-dioxane series (class-level inference) . This predicted difference in lipophilicity, while modest, can influence octanol/water partitioning and membrane permeability in biological model systems, as well as substantivity in fragrance applications.

Lipophilicity & TPSA
Class-level inference
Target: logP 3.50 sec-butyl: est. logP 3.1–3.3
ΔlogP ≈ 0.2–0.4 (linear > branched)
TPSA identical 18.46 Ų (same formula)
Supports selection for consistent logP-dependent properties.
Computed values; experimental confirmation recommended for critical thresholds.
Lipophilicity ADME prediction Fragrance formulation

Boiling Point Differential: Linear n-Butyl vs. Branched sec-Butyl 1,3-Dioxane Isomers

Predicted boiling points sharply distinguish the two isomeric forms. The sec-butyl analog (4,6-di-sec-butyl-1,3-dioxane) has a predicted bp of 239.0 ± 8.0 °C . Although an experimentally measured bp for the linear n-butyl compound is not publicly available, the linear chain typically raises the boiling point relative to a branched isomer of identical carbon count; class-level estimates place the linear isomer bp in the range of 255–270 °C . This 15–30 °C differential is sufficient to alter distillation cut points and thermal stability profiles during large-scale processing.

Boiling Point Differential
Class-level inference
Target: est. 255–270 °C sec-butyl: pred. 239 °C
Estimated Δbp ≈ 15–30 °C
Informs distillation cut points and volatility selection.
Predicted values; linear-chain bp trend applied.
Distillation Volatility Process chemistry

Spectroscopic Identity: Unique Spectral Fingerprint vs. Lower Alkyl Homologs

4,6-Dibutyl-1,3-dioxane possesses a characteristic MS (GC) base peak and fragmentation pattern that differ unambiguously from those of 4,6-diethyl-1,3-dioxane and 4,6-dimethyl-1,3-dioxane [1]. The molecular ion (m/z 200.18) and the distinctive α-cleavage fragments at m/z 143 (loss of butyl) versus m/z 115 (loss of ethyl) or m/z 87 (loss of methyl) provide a direct, instrument-based verification that the correct higher alkyl homolog has been procured. In addition, ¹H NMR and FTIR spectra archived in the SpectraBase database [1] serve as certified references for identity testing.

Spectroscopic Identity
Supporting evidence
MS (GC) m/z 200.18 (M⁺); fragment m/z 143 (M−C₄H₉)
Full ¹H, ¹³C NMR, FTIR in SpectraBase
Enables unambiguous identity confirmation vs. lower homologs.
Use as certified reference for QC and method development.
Analytical chemistry Quality control Structure elucidation

Predicted Density Comparison: Linear vs. Branched 4,6-Dibutyl-1,3-dioxane Isomers

The predicted density of the sec-butyl isomer is 0.887 ± 0.06 g/cm³ . While an experimentally confirmed density for the linear n-butyl compound is not widely published, the linear isomer is expected to exhibit a slightly higher density (estimated 0.90–0.92 g/cm³) due to more efficient molecular packing . This differential, though modest, can affect phase separation behavior in biphasic reaction systems and gravimetric dosing accuracy in automated synthesis platforms.

Density Comparison
Class-level inference
Target: est. 0.90–0.92 g/cm³ sec-butyl: pred. 0.887 g/cm³
Estimated Δdensity ≈ 0.01–0.03 g/cm³
May influence phase separation and gravimetric dosing accuracy.
Predicted values; linear-chain packing effect assumed.
Formulation density Solvent selection Process engineering

Procurement-Ready Application Scenarios for 4,6-Dibutyl-1,3-dioxane Based on Quantitative Differentiation Evidence


Fragrance and Flavor Research: Linear Alkyl Chain for Controlled Substantivity

The computed logP of 3.50 and the linear n-butyl architecture of 4,6-dibutyl-1,3-dioxane are expected to confer a moderate substantivity (longer retention on a smelling strip) compared to the more rapidly evaporating 4,6-diethyl analog. This property makes the compound a candidate for mid-note fragrance accords where a balanced volatility profile is required. Procurement of the specifically linear isomer avoids the unintended shift to a fresher, more volatile character associated with the branched sec-butyl variant.

Synthetic Intermediate for 1,3-Diol and Polyol Chemistry

The 1,3-dioxane ring serves as a protected 1,3-diol equivalent. 4,6-Dibutyl-1,3-dioxane, upon acid-catalyzed hydrolysis, yields the corresponding 1,3-diol with two n-butyl substituents. The unique MS fragmentation pattern (m/z 200.18 → 143) [1] allows real-time reaction monitoring by GC-MS, ensuring complete deprotection without over-oxidation. Researchers procuring this compound for diol synthesis should specify the linear isomer to obtain the desired 1,3-diol regioisomer.

Analytical Reference Standard for GC-MS and NMR Method Development

The availability of certified ¹H NMR, ¹³C NMR, FTIR, and GC-MS spectra in the SpectraBase library [1] positions 4,6-dibutyl-1,3-dioxane as a reliable external reference standard for the identification and quantification of 4,6-dialkyl-1,3-dioxanes in complex mixtures (e.g., environmental odor analysis or flavor extracts). Its unique InChIKey (UCPAZYFDPOUDHP-UHFFFAOYSA-N) ensures unambiguous database matching.

Lipophilicity Calibration Standard in QSAR and Drug Design

With a well-defined computed logP of 3.50 , the compound can serve as a neutral, non-ionizable calibration point for in silico logP prediction models targeting the 3–4 logP range. Its TPSA of 18.46 Ų further refines the calibration for CNS drug-like space (TPSA < 60 Ų, logP 3–5), making it useful for medicinal chemistry groups tuning in-house QSAR algorithms.

Application
Selection Property
Validation Focus
Fragrance & flavor research
Linear n-butyl chain; moderate predicted lipophilicity
Substantivity and mid-note volatility balance vs. branched or shorter-chain analogs
Synthetic intermediate (1,3-diol)
1,3-dioxane ring as protected diol; unique MS fragmentation
GC-MS monitoring of deprotection; confirm desired regioisomer
Analytical reference standard
Certified spectral library (NMR, FTIR, GC-MS); unique InChIKey
Database match for identification/quantification of 4,6-dialkyl-1,3-dioxanes
Lipophilicity calibration (QSAR)
Well-characterized computed logP and low TPSA
Calibration point for in silico logP models in the 3–4 range
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